molecular formula C20H21N3O5S2 B1681942 TBC3711 CAS No. 349453-49-2

TBC3711

カタログ番号: B1681942
CAS番号: 349453-49-2
分子量: 447.5 g/mol
InChIキー: IAYNHDZSSDUYHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

TBC-3711の合成には、中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。 重要な中間体の1つは2-チオフェンカルボキサミドであり、その後、一連の反応によって修飾されてさまざまな官能基が導入されます . TBC-3711の工業生産方法は、一般に、これらの合成経路を最適化して、高収率と高純度を実現します。 母液調製法は、薬剤2mgをジメチルスルホキシド(DMSO)50μLに溶解して40mg/mLの濃度にすることからなります .

化学反応の分析

TBC-3711は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、TBC-3711の酸化は、スルホキシドとスルホンを形成し、還元はチオールとアミンを生成する可能性があります .

科学研究への応用

化学では、エンドセリン受容体拮抗作用のメカニズムを研究するためのモデル化合物として使用されます . 生物学では、TBC-3711は、エンドトキシン血症誘発性の微小循環障害と腎髄質の虚血を軽減することが示されています . 医学では、血行動態と右心肥大を改善することで、肺高血圧の治療に治療効果を示しています .

科学的研究の応用

Key Characteristics

  • Selectivity : TBC3711 exhibits over 441,000-fold selectivity for the endothelin-A receptor compared to the endothelin-B receptor .
  • Bioavailability : It has an oral bioavailability of approximately 100% in animal studies and over 80% in humans .
  • Potency : The compound demonstrates a high potency with an IC50 value of 0.08 nM against the endothelin-A receptor .

Pulmonary Hypertension

Research indicates that this compound significantly improves hemodynamics in models of monocrotaline-induced pulmonary hypertension. In a study involving rats, treatment with this compound resulted in:

  • Reduced Right Ventricular Hypertrophy : The right ventricular to left ventricular plus septum ratio decreased significantly from 0.61 in the placebo group to 0.41 in the this compound group .
  • Improved Hemodynamics : Total pulmonary resistance was notably reduced from 5.98 mmHg × min × ml⁻¹ × 100 g BW in the placebo group to 3.10 mmHg × min × ml⁻¹ × 100 g BW with this compound .
  • Enhanced Oxygenation : The oxygenation index improved significantly from 320 mmHg in the placebo group to 477 mmHg in the treated group .

Neonatal Hypoxia

This compound has also been studied for its effects on neonatal hypoxia. In neonatal piglets exposed to hypoxia, administration of this compound helped mitigate the adverse effects on pulmonary circulation, suggesting its potential role in treating hypoxic conditions in newborns .

Cardiovascular Diseases

The compound's ability to modulate vascular tone makes it a candidate for various cardiovascular diseases where endothelin plays a critical role. Its application extends to conditions such as heart failure and chronic obstructive pulmonary disease (COPD), where endothelin-mediated pathways are implicated.

Case Study Summary Table

StudyModelFindings
Monocrotaline-induced pulmonary hypertension in ratsSignificant reduction in right ventricular hypertrophy and improved hemodynamics
Neonatal hypoxia modelMitigated effects on pulmonary circulation in newborn piglets
Phase I clinical trialWell tolerated with desirable pharmacokinetics; oral bioavailability > 80%

生物活性

TBC3711, a selective endothelin-A receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of pulmonary hypertension (PH). This article delves into the biological activity of this compound, supported by various research findings and case studies.

This compound operates by blocking the action of endothelin-1 (ET-1), a potent vasoconstrictor that plays a significant role in vascular remodeling and smooth muscle proliferation. By selectively antagonizing the endothelin-A receptor (ETA), this compound reduces vasoconstriction and promotes vasodilation, which is crucial in managing conditions such as pulmonary arterial hypertension (PAH) and other cardiovascular diseases .

Study Overview

A pivotal study investigated the efficacy of this compound in a monocrotaline-induced model of pulmonary hypertension in rats. The primary outcomes measured included hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling .

Key Findings

  • Hemodynamic Improvements : Treatment with this compound resulted in a significant reduction in total pulmonary resistance (TPR) from 5.98 ± 1.03 mmHg × min × ml⁻¹ × 100 g BW in the placebo group to 3.10 ± 0.29 mmHg × min × ml⁻¹ × 100 g BW .
  • Right Ventricular Function : Tricuspid annular plane systolic excursion (TAPSE), an indicator of right ventricular function, improved from 1.59 ± 0.14 mm to 2.51 ± 0.06 mm following this compound treatment .
  • Pulmonary Vascular Remodeling : The number of fully muscularized vessels decreased significantly from 63.2 ± 1.8% in the placebo group to 18.9 ± 1.5% in the this compound-treated group, indicating a reversal of pathological remodeling .

Comparative Selectivity and Potency

This compound exhibits over 100,000-fold selectivity for ETA receptors compared to endothelin-B receptors (ETB), making it a more potent option than existing treatments like sitaxentan . This high selectivity is crucial for minimizing side effects associated with non-selective endothelin receptor antagonists.

Neonatal Hypoxia Model

In another study involving neonatal piglets exposed to hypoxia, this compound was administered from day three to day fourteen postnatally. The results indicated:

  • Reduced Right Ventricular Hypertrophy : The right ventricle to left ventricle plus septum weight ratio decreased significantly from 0.60 ± 0.06 to lower values post-treatment.
  • Improved Pulmonary Artery Pressure : Pulmonary artery pressure was reduced to approximately 20.0 ± 4.8 mmHg with this compound treatment .

These findings suggest that this compound not only alleviates established pulmonary hypertension but may also prevent its progression under hypoxic conditions.

Summary of Research Findings

Study FocusOutcome MeasuresResults
Monocrotaline-Induced PHTotal Pulmonary ResistanceDecreased from 5.98 to 3.10 mmHg × min × ml⁻¹ × 100 g BW
Right Ventricular FunctionTAPSEImproved from 1.59 to 2.51 mm
Pulmonary Vascular RemodelingMuscularized Vessel CountDecreased from 63.2% to 18.9%
Neonatal Hypoxia ModelRV/LV+S Weight RatioReduced significantly with treatment
Pulmonary Artery PressureMeasured PressureReduced to approximately 20 mmHg

特性

IUPAC Name

N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYNHDZSSDUYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190904
Record name TBC 3711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

TBC3711 is a small molecule that blocks the action of endothelin, a potent mediator of blood vessel constriction and growth of smooth muscle in vascular walls. It is a next-generation endothelin A antagonist which possesses high oral bioavailability and is more selective and potent than THELIN(tm) (sitaxsentan sodium) Encysive's oral treatment for pulmonary arterial hypertension. TBC3711 is greater than 100,000-fold selective in the targeting of the endothelin A receptor versus the endothelin B receptor.
Record name TBC-3711
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

349453-49-2, 374680-51-0
Record name TBC-3711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349453492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBC 3711
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374680510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBC-3711
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05407
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TBC 3711
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TBC-3711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP0YZR82B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TBC3711
Reactant of Route 2
Reactant of Route 2
TBC3711
Reactant of Route 3
Reactant of Route 3
TBC3711
Reactant of Route 4
Reactant of Route 4
TBC3711
Reactant of Route 5
Reactant of Route 5
TBC3711
Reactant of Route 6
Reactant of Route 6
TBC3711

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。